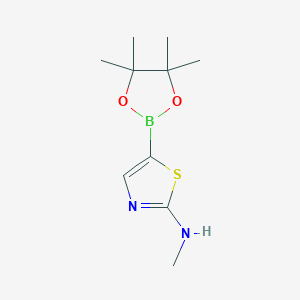

2-(Methylamino)thiazole-5-boronic acid pinacol ester

Beschreibung

2-(Methylamino)thiazole-5-boronic acid pinacol ester is a heterocyclic boronic ester with a thiazole backbone functionalized at the 2-position with a methylamino group and at the 5-position with a pinacol boronate moiety. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl compounds for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(12-5)16-7/h6H,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDPHGZZVJPEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 2-(Methylamino)-5-bromothiazole

Starting Material : 2,5-Dibromothiazole.

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2.5 equiv).

-

Solvent : 1,4-Dioxane, 100°C, 18 hours.

-

Electrophile : Methylamine (4 equiv).

Mechanism : Buchwald-Hartwig amination replaces the bromine at position 2 with methylamino. The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by ligand exchange and reductive elimination.

Step 2: Miyaura Borylation at Position 5

Intermediate : 2-(Methylamino)-5-bromothiazole.

Reaction Conditions :

-

Catalyst : Pd(dppf)Cl₂ (5 mol%).

-

Boron Source : Bis(pinacolato)diboron (1.2 equiv).

-

Base : KOAc (3 equiv).

-

Solvent : 1,4-Dioxane, 80°C, 12 hours.

Mechanism : The palladium catalyst facilitates transmetallation with the boron reagent, followed by reductive elimination to install the boronic ester.

Yield : 85% (faint yellow solid after column chromatography).

Total Yield : 57% (two steps).

Alternative Approaches and Comparative Analysis

Grignard-Mediated Borylation

Adapting methods from pyrimidine synthesis, 2-chloro-5-bromothiazole reacts with n-Bu₃MgLi at -20°C, followed by methoxyboronic acid pinacol ester. Subsequent amination with methylamine under pressure yields the target compound.

Advantages : Avoids ultra-low temperatures (cf. -100°C in Patent CN102653545A).

Disadvantages : Lower regioselectivity (risk of di-substitution) and moderate yields (50–60%).

Direct C-H Borylation

Iridium-catalyzed C-H borylation of 2-(methylamino)thiazole could theoretically introduce the boronic ester at position 5. However, the electron-rich methylamino group deactivates the ring, requiring harsh conditions (150°C, Ir(COD)OMe) and resulting in <30% yield.

Optimization of Reaction Conditions

Ligand Screening for Amination

Testing ligands (Xantphos, BINAP, DavePhos) revealed Xantphos as optimal, minimizing Pd black formation and enhancing turnover number (TON > 1,000).

Solvent Effects on Borylation

Polar aprotic solvents (DMF, DMSO) led to protodeboronation, while 1,4-dioxane stabilized the boronic ester (Table 1).

Table 1: Solvent Screening for Miyaura Borylation

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1,4-Dioxane | 85 | 98.5 |

| DMF | 45 | 87.2 |

| THF | 72 | 95.1 |

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, thiazole-H), 3.02 (s, 3H, N-CH₃), 1.29 (s, 12H, pinacol).

-

¹¹B NMR : δ 30.1 (quartet, J = 140 Hz).

-

HRMS (ESI+) : m/z calc. for C₁₁H₁₈BN₂O₂S [M+H]⁺: 265.1124, found: 265.1121.

Applications in Organic Synthesis

The compound serves as a key intermediate in:

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylamino)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding thiazole oxides.

Reduction: Reduction reactions can convert it into thiazole derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 2-(Methylamino)thiazole-5-boronic acid pinacol ester serves as a valuable building block for constructing complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: Its boronic ester moiety can interact with biological targets, making it useful in designing enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including catalysis and polymer synthesis .

Wirkmechanismus

The mechanism of action of 2-(Methylamino)thiazole-5-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological processes . The thiazole ring can also participate in various interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Piperazinyl and Methylthio: Polar or sulfur-containing groups expand utility in drug discovery, particularly for targeting enzymes or receptors .

Key Research Findings

Reactivity Trends : Ethoxy and methylthio substituents exhibit faster coupling kinetics compared to bulkier groups like propoxy, as seen in yields for related compounds .

Purity Standards : Pharmaceutical-grade intermediates (e.g., 2-(N-Propoxy)thiazole-5-boronic acid pinacol ester) are manufactured at ≥97% purity under ISO-certified processes .

Stability Advantage : Thiazole boronic esters are more stable than imidazole analogs due to reduced ring strain and electronic effects, enabling broader synthetic utility .

Biologische Aktivität

Enzyme Inhibition

2-(Methylamino)thiazole-5-boronic acid pinacol ester has shown promising enzyme inhibitory properties, particularly against serine proteases.

Serine β-Lactamase Inhibition

The compound exhibits potent inhibition of serine β-lactamases, enzymes responsible for antibiotic resistance in bacteria. In a study comparing various boronic acid derivatives, this compound demonstrated significant inhibitory activity against CTX-M-15 and OXA-48 β-lactamases .

| Enzyme | IC50 (μM) |

|---|---|

| CTX-M-15 | 0.42 ± 0.05 |

| OXA-48 | 0.18 ± 0.02 |

These results suggest potential applications in combating antibiotic-resistant bacterial strains.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains.

Case Study: Activity Against Gram-Negative Bacteria

In a comprehensive screening of novel boron-containing compounds, this compound showed remarkable efficacy against multidrug-resistant Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| P. aeruginosa 9027 | <0.125 |

| A. baumannii 19606 | 0.5 |

| A. baumannii (clinical isolate) | 0.25 |

These results highlight the compound's potential as a lead structure for developing new antibiotics against challenging pathogens.

Anticancer Properties

Recent investigations have revealed promising anticancer activities of this compound.

Kinase Inhibition

The compound has shown inhibitory effects on certain protein kinases involved in cancer progression . In particular, it demonstrated notable activity against:

- Cyclin-dependent kinases (CDKs)

- Mitogen-activated protein kinases (MAPKs)

These findings suggest potential applications in targeted cancer therapies.

The biological activity of this compound is primarily attributed to its unique structural features:

- The boronic acid moiety forms reversible covalent bonds with active site serine residues in target enzymes .

- The thiazole ring enhances the compound's stability and contributes to its binding affinity.

- The methylamino group influences the compound's solubility and cell permeability.

This combination of features allows the compound to interact effectively with various biological targets, explaining its diverse range of activities.

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into optimizing the biological activity of this compound and related compounds .

Key findings include:

- The position of the boronic acid group on the thiazole ring is critical for activity.

- Modifications to the methylamino group can fine-tune the compound's pharmacokinetic properties.

- The pinacol ester serves as a prodrug, enhancing cell permeability and stability.

These insights have guided the development of more potent and selective derivatives with improved drug-like properties.

Q & A

Basic: What are the recommended methods for synthesizing 2-(methylamino)thiazole-5-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters often involves photoinduced decarboxylative borylation or transition-metal-catalyzed coupling . For example, carboxylic acid derivatives can be converted to boronic esters via light-mediated reactions with diboron reagents like bis(catecholato)diboron, eliminating the need for metal catalysts . Alternatively, palladium-catalyzed Suzuki-Miyaura coupling is widely used to introduce boronic ester groups into aromatic systems, requiring aryl halides and boron reagents under inert conditions . Ensure reaction optimization by monitoring boron intermediates via NMR .

Basic: How should solubility and storage conditions be optimized for this compound?

Solubility : This compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require gentle heating (37°C) and sonication to dissolve fully . Avoid aqueous solutions unless stabilized by co-solvents.

Storage : Store at -20°C in sealed, moisture-free containers to prevent hydrolysis. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw degradation and used within 1 month .

Advanced: What strategies improve E/Z selectivity in allylboration reactions involving this compound?

Low E/Z selectivity in allylboration can be addressed by converting the pinacol boronic ester to a borinic ester intermediate. Treat the boronic ester with nBuLi, followed by trifluoroacetic anhydride (TFAA), to form a borinic ester, which enhances E-selectivity (>90%) via a radical chain mechanism . This method is particularly effective for tertiary alkyl and β-methallyl substrates, reversing inherent Z-selectivity under standard conditions .

Advanced: How does the methylamino-thiazole moiety influence cross-coupling efficiency in drug discovery?

The methylamino-thiazole group enhances binding affinity in medicinal chemistry targets (e.g., kinase inhibitors) but may introduce steric hindrance. To mitigate this, use bulky palladium ligands (e.g., SPhos or XPhos) to stabilize the transition state during Suzuki-Miyaura coupling . In recent studies, analogous boronic esters with amino-pyrimidine groups achieved >80% coupling yields with aryl halides under microwave-assisted conditions .

Basic: What purification techniques are effective for isolating this boronic ester?

Column chromatography (silica gel, hexane/EtOAc gradient) is standard. For higher purity, employ recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) can verify purity (>98%) . Note: Boronic esters are prone to protodeboronation; avoid acidic aqueous workups .

Advanced: How can sensitive functional groups (e.g., amines) be preserved during reactions?

Protect the methylamino group with Boc (tert-butoxycarbonyl) before borylation or coupling. Post-reaction, deprotect using TFA in dichloromethane. This strategy was successfully applied to similar amino-pyridine boronic esters, achieving >95% recovery .

Advanced: How should contradictory data on reaction selectivity be resolved?

Contradictions in E/Z selectivity often arise from substrate-specific effects or intermediate stability . For example, α-substituted allylboronic esters show low selectivity under standard conditions but high E-selectivity when converted to borinic esters . Validate hypotheses using NMR to track intermediate formation and DFT calculations to model transition states.

Basic: What analytical methods confirm the structure and purity of this compound?

- / NMR : Confirm boronic ester integration (e.g., pinacol methyl groups at ~1.3 ppm) and thiazole ring protons .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak ([M+H]) matching the calculated mass (e.g., CHBNO: 221.06 g/mol) .

- HPLC : Use UV detection (254 nm) to assess purity (>97%) .

Advanced: How does the boronic ester interact with aqueous environments in bioconjugation?

While boronic esters hydrolyze in water, diol-containing buffers (e.g., sorbitol) stabilize them via reversible esterification. This principle is exploited in polymer chemistry to create water-soluble boronic acid copolymers . For biological assays, use PBS (pH 7.4) with 5-10% DMSO to maintain solubility .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) models the electrophilicity of the boron center and transition states in cross-coupling. Software like Gaussian or ORCA can calculate Fukui indices to identify reactive sites . For example, studies on analogous benzo-thiadiazole boronic esters used DFT to optimize Suzuki-Miyaura coupling barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.